![molecular formula C18H24N2O8 B13844931 N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine](/img/structure/B13844931.png)
N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes carboxymethyl and phenylmethoxycarbonyl groups attached to an L-lysine backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various fields of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine typically involves multiple steps, starting from L-lysine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine has a wide range of applications in scientific research:
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine involves its interaction with specific molecular targets. The carboxymethyl and phenylmethoxycarbonyl groups can interact with enzymes and proteins, leading to inhibition or modification of their activity. The pathways involved may include enzyme inhibition, protein binding, and signal transduction .
相似化合物的比较
Similar Compounds
N-Carbobenzyloxy-L-glutamine: This compound has similar protective groups and is used in similar applications.
N2-[(Phenylmethoxy)carbonyl]-L-glutamine: Another compound with a phenylmethoxycarbonyl group, used in enzyme inhibition studies.
Uniqueness
N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine is unique due to the presence of both carboxymethyl and phenylmethoxycarbonyl groups, which provide distinct reactivity and functionality. This combination of functional groups makes it particularly valuable in specific research applications where both types of reactivity are required.
属性
分子式 |
C18H24N2O8 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC 名称 |
(2R)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C18H24N2O8/c21-15(22)10-20(11-16(23)24)14(17(25)26)8-4-5-9-19-18(27)28-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,19,27)(H,21,22)(H,23,24)(H,25,26)/t14-/m1/s1 |
InChI 键 |
RKSASMXBVVMAAS-CQSZACIVSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@H](C(=O)O)N(CC(=O)O)CC(=O)O |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
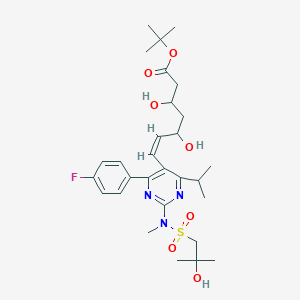
![Methyl 1-[(dimethylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13844866.png)
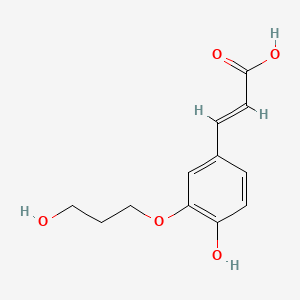
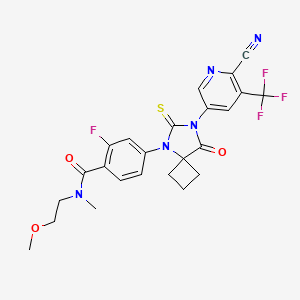

![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
![4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino[2,3-h][3]benzazepine-2,3-dione Hydrochloride](/img/structure/B13844878.png)
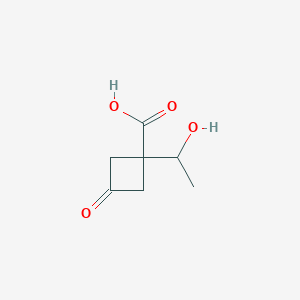
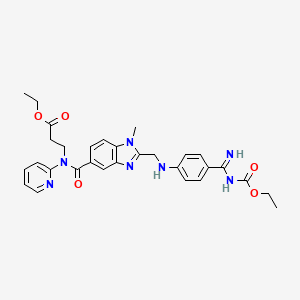

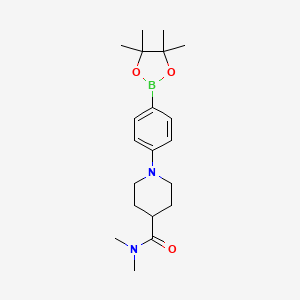

![Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate](/img/structure/B13844919.png)
